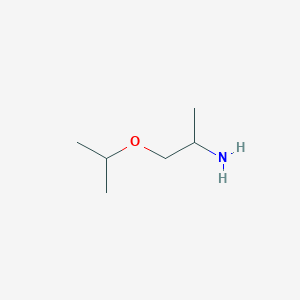
1-Isopropoxypropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropoxypropan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an isopropoxy group attached to a propan-2-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isopropoxypropan-2-amine can be synthesized through several methods. One common approach involves the reaction of isopropyl alcohol with ammonia in the presence of a catalyst. The reaction proceeds as follows:
(CH3)2CHOH+NH3→(CH3)2CHNH2+H2O
This method yields the desired amine along with water as a byproduct .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropoxypropan-2-amine undergoes various chemical reactions typical of amines. These include:
Protonation: The amine group can be protonated to form an ammonium ion.
Alkylation: The compound can react with alkyl halides to form secondary or tertiary amines.
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Condensation: Reaction with carbonyl compounds to form imines
Common Reagents and Conditions:
Protonation: Acids such as hydrochloric acid or sulfuric acid.
Alkylation: Alkyl halides like methyl iodide or ethyl bromide.
Acylation: Acid chlorides or anhydrides in the presence of a base.
Condensation: Carbonyl compounds like aldehydes or ketones.
Major Products Formed:
Protonation: Ammonium salts.
Alkylation: Secondary or tertiary amines.
Acylation: Amides.
Condensation: Imines.
Aplicaciones Científicas De Investigación
1-Isopropoxypropan-2-amine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Isopropoxypropan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. Additionally, the isopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparación Con Compuestos Similares
Isopropylamine: A primary amine with similar reactivity but lacking the isopropoxy group.
Propan-2-amine: Another primary amine with a simpler structure.
1,2-Diaminopropane: Contains two amine groups, offering different reactivity and applications.
Uniqueness: 1-Isopropoxypropan-2-amine is unique due to the presence of both an isopropoxy group and an amine group. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to participate in a wider range of chemical reactions compared to simpler amines .
Propiedades
Fórmula molecular |
C6H15NO |
|---|---|
Peso molecular |
117.19 g/mol |
Nombre IUPAC |
1-propan-2-yloxypropan-2-amine |
InChI |
InChI=1S/C6H15NO/c1-5(2)8-4-6(3)7/h5-6H,4,7H2,1-3H3 |
Clave InChI |
OVBQUDFVVLIUPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


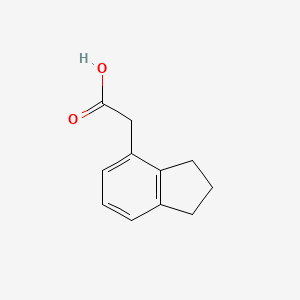

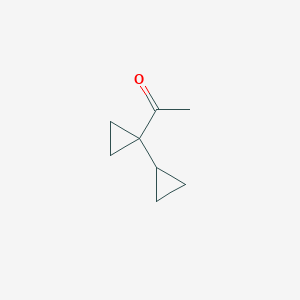
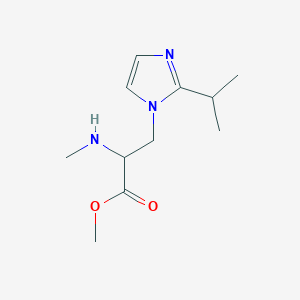
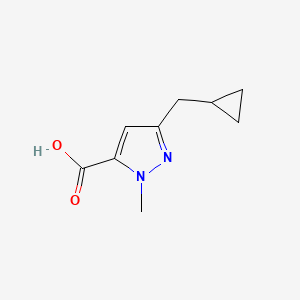

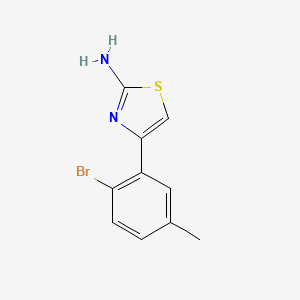

![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B13536988.png)
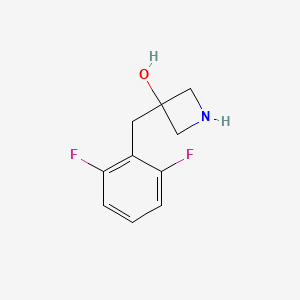

![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13537015.png)
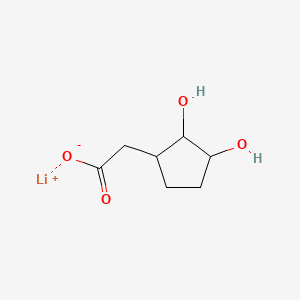
![(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13537031.png)
